Oxamicetin

Description

This compound has been reported in Arthrobacter with data available.

Properties

CAS No. |

52665-75-5 |

|---|---|

Molecular Formula |

C29H42N6O10 |

Molecular Weight |

634.7 g/mol |

IUPAC Name |

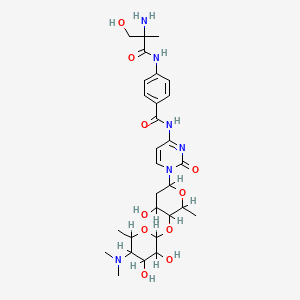

4-[(2-amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C29H42N6O10/c1-14-21(34(4)5)22(38)23(39)26(44-14)45-24-15(2)43-20(12-18(24)37)35-11-10-19(33-28(35)42)32-25(40)16-6-8-17(9-7-16)31-27(41)29(3,30)13-36/h6-11,14-15,18,20-24,26,36-39H,12-13,30H2,1-5H3,(H,31,41)(H,32,33,40,42) |

InChI Key |

UWVPICJGEAEOKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC(=O)C(C)(CO)N)C)O)O)N(C)C |

Synonyms |

oxamicetin |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Oxamicetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamicetin is a nucleoside antibiotic belonging to the amicetin group, characterized by its potent antibacterial activity. This document provides a comprehensive overview of the origin of this compound, detailing its producing organism, a proposed biosynthetic pathway, and the experimental protocols for its production and isolation. The proposed biosynthesis is based on the well-characterized pathway of its structural analogue, Amicetin, and incorporates the known enzymatic steps for the formation of its unique N-acetyl-L-alanyl moiety. Quantitative data from production and isolation studies are summarized, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Producing Organism

This compound is a natural product of bacterial origin. It was first isolated from a strain of Arthrobacter, a genus of bacteria commonly found in soil.[1][2] The specific producing organism was identified and taxonomically classified in 1973.[2] Arthrobacter species are known for their metabolic versatility and their ability to produce a variety of secondary metabolites.[3][4][5]

Production and Isolation of this compound

The production and isolation of this compound were first described by Konishi et al. in 1973.[1] The following sections detail the experimental protocols based on their findings.

Fermentation Protocol

A summary of the fermentation parameters for this compound production is provided in Table 1.

| Parameter | Value/Condition |

| Producing Organism | Arthrobacter sp. |

| Culture Medium | Glucose, Soybean Meal, NaCl, K2HPO4, CaCO3 |

| Incubation Temperature | 28°C |

| Incubation Time | 72 hours |

| Agitation | 200 rpm |

| Aeration | 1 vol/vol/min |

Table 1: Fermentation Parameters for this compound Production

The experimental workflow for the fermentation process is illustrated in the diagram below.

Caption: Fermentation workflow for this compound production.

Isolation Protocol

The isolation of this compound from the fermentation broth involves a series of extraction and chromatography steps. A summary of the key steps is provided in Table 2.

| Step | Method | Details |

| 1. Adsorption | Amberlite IRC-50 (H+ form) | The supernatant is passed through a column of the resin. |

| 2. Elution | 0.5 N HCl | This compound is eluted from the resin. |

| 3. Neutralization | Amberlite IR-45 (OH- form) | The eluate is neutralized. |

| 4. Concentration | Vacuum evaporation | The neutralized solution is concentrated. |

| 5. Crystallization | Addition of methanol | Crude crystals of this compound are obtained. |

| 6. Recrystallization | Aqueous methanol | Pure crystals of this compound are obtained. |

Table 2: Isolation Protocol for this compound

The experimental workflow for the isolation process is illustrated in the diagram below.

Caption: Isolation and purification workflow for this compound.

Proposed Biosynthetic Pathway of this compound

A definitive biosynthetic pathway for this compound has not been experimentally elucidated. However, based on the well-characterized biosynthesis of its close structural analogue, Amicetin, a plausible pathway can be proposed.[6][7][8][9][10] The core structure of this compound is identical to that of Amicetin, with the primary difference being the terminal side chain. This compound possesses an N-acetyl-L-alanyl moiety, while Amicetin has an α-methylserine residue.

The proposed pathway involves the assembly of three key moieties:

-

The Nucleoside Core: Derived from cytidine monophosphate (CMP).

-

The Disaccharide Unit: Comprising D-amicetose and D-amosamine, synthesized from glucose-1-phosphate.

-

The Acyl Side Chain: An N-acetyl-L-alanyl group.

The proposed biosynthetic pathway is depicted in the diagram below.

Caption: Proposed biosynthetic pathway of this compound.

Biosynthesis of the Core Moieties

The biosynthesis of the cytosine and p-aminobenzoic acid (PABA) moieties is proposed to follow a pathway similar to that of Amicetin.[6][7][8] The cytosine base is likely derived from CMP through the action of a nucleoside 2'-deoxyribosyltransferase-like enzyme. The PABA unit is synthesized from chorismate, a key intermediate in the shikimate pathway.

The disaccharide unit, composed of D-amosamine and D-amicetose, is assembled from glucose-1-phosphate through a series of enzymatic reactions catalyzed by proteins encoded in a gene cluster analogous to the ami cluster in Amicetin biosynthesis.[6]

Formation of the N-acetyl-L-alanyl Side Chain

The key difference in the biosynthesis of this compound compared to Amicetin is the formation of the N-acetyl-L-alanyl side chain. This is likely synthesized from the precursor L-alanine. An N-acetyltransferase would catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of L-alanine, forming N-acetyl-L-alanine.[11][12][13]

Assembly of the Final Molecule

The final assembly of this compound is proposed to involve the sequential attachment of the synthesized moieties. The cytosine and PABA units are first linked via an amide bond. The disaccharide is then attached to this core structure. Finally, the N-acetyl-L-alanine side chain is ligated to the PABA moiety to yield the final this compound molecule. The precise order of these final assembly steps may vary.

References

- 1. This compound, a new antibiotic of bacterial origin. I. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic of bacterial origin. 3. Taxonomy of the this compound-producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Genomic, Molecular, and Phenotypic Characterization of Arthrobacter sp. OVS8, an Endophytic Bacterium Isolated from and Contributing to the Bioactive Compound Content of the Essential Oil of the Medicinal Plant Origanum vulgare L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]

- 12. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Isolation of Oxamicetin from Arthrobacter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Oxamicetin, a nucleoside antibiotic produced by the bacterium Arthrobacter oxamicetus. The document details the fermentation process for cultivating the microorganism, the multi-step purification protocol for isolating this compound from the fermentation broth, and its antimicrobial activity. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial fermentation.

Introduction

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Natural products, particularly those derived from microorganisms, have historically been a rich source of new therapeutic compounds. This compound, a nucleoside antibiotic, was first isolated from the fermentation broth of a soil bacterium identified as a new species, Arthrobacter oxamicetus. This document outlines the key scientific and technical aspects of its discovery and isolation.

The Producing Microorganism: Arthrobacter oxamicetus

The microorganism responsible for the production of this compound was identified as a new species and named Arthrobacter oxamicetus. A detailed taxonomic study was conducted to characterize this bacterium.

Taxonomic Classification

The classification of the producing strain was established through morphological, cultural, and physiological characterization.

Table 1: Taxonomic Characteristics of Arthrobacter oxamicetus

| Characteristic | Observation |

| Morphology | Gram-positive, non-motile rods, exhibiting a characteristic rod-coccus growth cycle. |

| Colony Morphology | Circular, convex, smooth, and glistening colonies with a yellowish-white color on nutrient agar. |

| Biochemical Tests | Catalase-positive, oxidase-negative. Utilizes a range of carbon sources. |

| Cell Wall Composition | Contains lysine as the diamino acid in the cell wall peptidoglycan. |

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Arthrobacter oxamicetus. The composition of the fermentation medium and the culture conditions are critical for optimal antibiotic yield.

Fermentation Protocol

A multi-stage fermentation process is employed, starting from a slant culture to a large-scale fermentation tank.

-

Seed Culture Preparation: A loopful of Arthrobacter oxamicetus from a slant is inoculated into a seed medium and incubated on a rotary shaker.

-

Inoculation: The seed culture is then transferred to a larger fermentation vessel containing the production medium.

-

Fermentation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration.

Table 2: Composition of Fermentation Media

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Soluble Starch | - | 10 |

| Soybean Meal | 10 | 15 |

| Yeast Extract | 2 | 2 |

| NaCl | 5 | 5 |

| CaCO₃ | 1 | 2 |

| pH | 7.0 | 7.0 |

Fermentation Workflow

The overall workflow for the fermentation process is depicted in the following diagram.

The Taxonomy and Production of Oxamicetin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the taxonomy of the oxamicetin-producing organism, Arthrobacter oxamicetus. It delves into the available data on the cultivation of this bacterium, the production of the antibiotic this compound, and offers insights into the likely biosynthetic pathways. This document is intended to serve as a foundational resource for professionals engaged in natural product discovery, antibiotic development, and microbial biotechnology.

Taxonomy of the this compound-Producing Organism

This compound is produced by a bacterium belonging to the genus Arthrobacter. The specific species was identified as Arthrobacter oxamicetus[1]. The genus Arthrobacter, first proposed by Conn and Dimmick in 1947, is characterized by a unique developmental cycle involving a transition from a rod shape during exponential growth to a coccoid form in the stationary phase. These bacteria are commonly found in soil.

Morphological and Physiological Characteristics

Members of the genus Arthrobacter are Gram-positive, obligate aerobes[2]. A defining characteristic is their "snapping division," which results in angular cell arrangements. While specific details for Arthrobacter oxamicetus are not extensively documented in recent literature, the general characteristics of the genus provide a strong indication of its features.

Table 1: General Morphological and Physiological Characteristics of the Genus Arthrobacter

| Characteristic | Description |

| Gram Stain | Positive |

| Morphology | Exhibits a rod-coccus growth cycle; rods in exponential phase, cocci in stationary phase. |

| Arrangement | Angular arrangements ("V" shapes) due to snapping division. |

| Metabolism | Obligate aerobe. |

| Motility | Variable, some species are motile. |

| Spore Formation | Non-spore-forming. |

| Habitat | Predominantly soil-dwelling. |

Chemotaxonomic Data

The chemotaxonomy of Arthrobacter is a key aspect of its classification. While the genus has undergone significant taxonomic revision with the proposal of new genera, certain core chemotaxonomic markers are characteristic.

Table 2: Key Chemotaxonomic Markers for the Genus Arthrobacter

| Marker | Predominant Type |

| Peptidoglycan | A3α or A4α type, with L-lysine as the diamino acid. |

| Menaquinone | MK-9(H2) is often the major menaquinone. |

| Cellular Fatty Acids | Predominantly branched-chain fatty acids, such as anteiso-C15:0. |

| Polar Lipids | Phosphatidylglycerol and diphosphatidylglycerol are typically present. |

Experimental Protocols

Cultivation of Arthrobacter oxamicetus

The following represents a generalized workflow for the cultivation of Arthrobacter oxamicetus.

2.1.1. Media Composition

A variety of media can be used for the growth of Arthrobacter species. A typical seed medium and production medium composition are suggested below.

Table 3: Representative Media Composition for Arthrobacter Cultivation

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Carbon Source | Glucose: 10.0 | Soluble Starch: 20.0 |

| Nitrogen Source | Peptone: 5.0 | Soybean Meal: 10.0 |

| Yeast Extract: 3.0 | Yeast Extract: 2.0 | |

| Salts | NaCl: 5.0 | K2HPO4: 1.0 |

| MgSO4·7H2O: 0.5 | ||

| CaCO3: 2.0 | ||

| pH | 7.0-7.2 | 7.0-7.2 |

2.1.2. Fermentation Parameters

Optimal fermentation parameters are crucial for maximizing antibiotic yield.

Table 4: General Fermentation Parameters

| Parameter | Typical Range |

| Temperature | 28-30°C |

| pH | 6.8-7.5 |

| Agitation | 150-250 rpm |

| Aeration | 0.5-1.5 vvm (volume of air per volume of medium per minute) |

| Fermentation Time | 5-7 days |

Extraction and Purification of this compound

A multi-step process is generally required to isolate and purify antibiotics from fermentation broth.

2.2.1. Extraction

-

Cell Removal: The fermentation broth is centrifuged or filtered to remove the Arthrobacter oxamicetus cells.

-

Solvent Extraction: The supernatant containing this compound is extracted with a suitable organic solvent, such as ethyl acetate or butanol, at an appropriate pH.

-

Concentration: The organic solvent phase is collected and concentrated under reduced pressure to yield a crude extract.

2.2.2. Purification

The crude extract is subjected to a series of chromatographic steps for purification.

-

Adsorption Chromatography: The crude extract is loaded onto a silica gel or alumina column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.

-

Ion-Exchange Chromatography: Further purification can be achieved using an ion-exchange resin, exploiting the acidic or basic nature of this compound.

-

Size-Exclusion Chromatography: A final polishing step using a size-exclusion column (e.g., Sephadex) can be employed to remove any remaining impurities of different molecular sizes.

Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, this compound is structurally related to amicetin, and the biosynthetic pathway of amicetin has been studied in Streptomyces vinaceusdrappus. It is plausible that the biosynthesis of this compound follows a similar route.

The proposed biosynthesis of amicetin involves the assembly of a p-aminobenzoic acid (PABA) moiety, a cytosine nucleobase, and two deoxy sugar units, d-amosamine and d-amicetose.

Quantitative Data

Quantitative data regarding the production yield of this compound by Arthrobacter oxamicetus is scarce in publicly available literature. The optimization of fermentation conditions, including medium composition and process parameters, is a critical area for future research to enhance the production efficiency of this antibiotic.

Conclusion

Arthrobacter oxamicetus remains a microorganism of interest as the producer of the antibiotic this compound. While its detailed taxonomic characterization and specific production protocols are not extensively documented in recent years, the foundational knowledge of the Arthrobacter genus provides a solid starting point for further investigation. Future research efforts focusing on the genomic analysis of Arthrobacter oxamicetus to identify the this compound biosynthetic gene cluster, coupled with systematic optimization of fermentation and purification processes, will be crucial for unlocking the full potential of this antibiotic. This guide serves as a catalyst for such endeavors, providing a structured overview of the current state of knowledge and highlighting the key areas for future exploration.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Oxamicetin

Oxamicetin, a novel antibiotic, presents a unique molecular architecture and demonstrates significant biological activity. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological functions, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a nucleoside antibiotic distinguished by its intricate chemical structure. The definitive structure was elucidated through a combination of spectral analysis and chemical degradation studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless needles | |

| Molecular Formula | C₂₉H₄₂N₆O₁₀ | |

| Molecular Weight | 650.68 g/mol | |

| Melting Point | 168-171 °C | |

| Optical Rotation | [α]D²⁵ +115° (c 1.0, H₂O) | |

| Solubility | Soluble in water and methanol; sparingly soluble in ethanol and butanol; insoluble in acetone, ethyl acetate, chloroform, benzene, and n-hexane. | |

| UV Absorption (λmax) | 278 nm (in 0.1 N HCl), 272 nm (in H₂O), 272 nm (in 0.1 N NaOH) |

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of protein synthesis, a common target for many clinically relevant antibiotics.

Inhibition of Protein Synthesis

The primary mode of action of this compound is the interference with bacterial ribosome function, leading to the cessation of protein elongation. This targeted inhibition disrupts essential cellular processes, ultimately resulting in bacterial cell death. The specific molecular interactions with the ribosomal subunits are a key area of ongoing research to fully delineate the inhibitory mechanism.

The following diagram illustrates the proposed workflow for identifying the antibacterial mechanism of this compound.

Experimental Protocols

The isolation and characterization of this compound involve a series of meticulous experimental procedures. The following provides a general overview of the key methodologies employed.

Fermentation and Isolation

-

Producing Organism : this compound is produced by the fermentation of a specific strain of Arthrobacter species.[1][2]

-

Fermentation : The bacteria are cultured in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration to optimize the yield of the antibiotic.

-

Isolation : The antibiotic is isolated from the fermentation broth using a combination of techniques including adsorption on activated carbon and ion-exchange chromatography.

Purification and Characterization

-

Chromatography : The crude extract is subjected to further purification using column chromatography on silica gel and Sephadex.

-

Crystallization : The purified this compound is crystallized from a suitable solvent to obtain colorless needles.

-

Structural Elucidation : The chemical structure is determined using a combination of spectroscopic methods, including UV, IR, NMR spectroscopy, and mass spectrometry, along with chemical degradation studies.

The logical relationship for the production and characterization of this compound is depicted in the diagram below.

References

An In-depth Technical Guide to the Oxamicetin Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamicetin is a member of the nucleoside antibiotic family, closely related to amicetin, and is produced by various actinobacteria, including Streptomyces vinaceusdrappus. These antibiotics exhibit a broad spectrum of activity by inhibiting protein biosynthesis. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, leveraging the well-characterized amicetin biosynthesis gene cluster (ami) as a foundational model. The guide details the genetic basis, enzymatic steps, and chemical intermediates leading to the formation of the this compound core structure. It includes a hypothesized enzymatic step for the hydroxylation that differentiates this compound from its parent compound, amicetin. Furthermore, this document furnishes detailed experimental protocols for key methodologies in the study of this pathway and presents all available data in a structured format for clarity and comparative analysis. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes.

Introduction

This compound is a disaccharide pyrimidine nucleoside antibiotic, structurally analogous to amicetin, featuring a hydroxyl group on the p-aminobenzoic acid (PABA) moiety.[1] Like other members of the amicetin group, it is a potent inhibitor of the peptidyl transferase center of the ribosome, thereby blocking protein synthesis.[2] The biosynthetic machinery for amicetin has been elucidated through the cloning and characterization of the ami gene cluster from Streptomyces vinaceusdrappus NRRL 2363.[1][3] This cluster spans a 37-kb contiguous DNA region and contains 21 open reading frames putatively involved in the biosynthesis, regulation, and transport of amicetin and its analogues.[1][3] The biosynthesis of this compound is believed to follow the same pathway as amicetin, with an additional hydroxylation step. This guide will delineate this proposed pathway, drawing heavily on the experimental evidence from the study of the ami gene cluster.

The this compound Biosynthetic Gene Cluster (ami)

The ami gene cluster from S. vinaceusdrappus NRRL 2363 is the primary source of genetic information for the biosynthesis of this compound. The functions of the genes within this cluster have been proposed based on in silico sequence analysis and validated in part through gene inactivation experiments.[1][3] A summary of the genes and their putative functions is provided in Table 1.

Table 1: Genes of the ami Cluster and Their Putative Functions in this compound Biosynthesis [1][3]

| Gene | Proposed Function |

| amiA | 4-amino-4-deoxychorismate (ADC) lyase |

| amiB | TDP-4-keto-6-deoxy-D-glucose-4-aminotransferase |

| amiC | NDP-hexose 2,3-dehydratase |

| amiD | NDP-hexose 3-ketoreductase |

| amiE | D-glucose-1-phosphate thymidylyltransferase |

| amiF | Amide synthetase (Cytosamine and PABA-CoA linkage) |

| amiG | Glycosyltransferase (Amosamine attachment) |

| amiH | TDP-viosamine N,N-dimethyltransferase |

| amiI | Nucleoside 2-deoxyribosyltransferase |

| amiJ | Glycosyltransferase (Amicetose attachment) |

| amiK | NDP-hexose 4-ketoreductase |

| amiL | Benzoate-CoA ligase (PABA activation) |

| amiM | PABA synthase, glutamine amidotransferase component |

| amiN | NDP-hexose C-5 epimerase |

| amiO | Putative regulatory protein (LuxR family) |

| amiP | Putative regulatory protein (TetR family) |

| amiQ | Putative transporter (MFS superfamily) |

| amiR | Acyl-CoA-acyl carrier protein transacylase |

| amiS | Putative serine C-methyltransferase |

| amiT | Putative aminotransferase |

| amiU | TDP-glucose 4,6-dehydratase |

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages: the formation of the deoxysugar moieties (D-amosamine and D-amicetose), the synthesis of the 3-hydroxy-p-aminobenzoyl-cytosine core, and the final assembly and tailoring steps.

Biosynthesis of Deoxysugar Moieties

The pathway commences with D-glucose-1-phosphate, which is converted to the key intermediate TDP-4-keto-6-deoxy-D-glucose through the action of the enzymes AmiE and AmiU.[1] From this common intermediate, the pathway branches to form the two deoxysugars, TDP-D-amosamine and TDP-D-amicetose.

-

TDP-D-amosamine Biosynthesis: The intermediate is first aminated at the C-4 position by the aminotransferase AmiB, followed by N,N-dimethylation catalyzed by the methyltransferase AmiH.[1]

-

TDP-D-amicetose Biosynthesis: A series of enzymatic reactions involving a putative 2,3-dehydratase (AmiC), a 3-ketoreductase (AmiD), a C-5 epimerase (AmiN), and a 4-ketoreductase (AmiK) are proposed to convert the common intermediate into TDP-D-amicetose.[1]

Caption: Proposed biosynthetic pathway of the deoxysugars D-amosamine and D-amicetose.

Formation of the 3-Hydroxy-p-aminobenzoyl-Cytosine Core

The formation of the aglycone core of this compound begins with chorismate for the PABA moiety and likely cytidine monophosphate (CMP) for the cytosine moiety.

-

Cytosine Formation: The enzyme AmiI, a putative nucleoside 2-deoxyribosyltransferase, is proposed to hydrolyze CMP to yield free cytosine.[1]

-

PABA and 3-Hydroxy-PABA Synthesis: The biosynthesis of PABA proceeds from chorismate via the action of a PABA synthase (AmiM) and an ADC lyase (AmiA).[1][4] The key differentiating step for this compound is the hydroxylation of PABA at the C-3 position. While the ami gene cluster does not contain an obvious candidate for this reaction, the accumulation of 4-acetamido-3-hydroxybenzoic acid in amiF and amiL mutants suggests that a hydroxylase encoded outside the cluster is responsible for this modification.[2] This is likely a monooxygenase, possibly FAD-dependent, that acts on PABA or a PABA-containing intermediate.

-

Activation and Amide Bond Formation: The resulting 3-hydroxy-PABA is then activated to its CoA-thioester by the benzoate-CoA ligase AmiL.[1] Subsequently, the amide synthetase AmiF is proposed to catalyze the formation of an amide bond between 3-hydroxy-PABA-CoA and cytosamine (the product of glycosylation of cytosine with amicetose).[1][3]

Final Assembly of this compound

The final steps in the biosynthesis of this compound involve the sequential glycosylation and the attachment of the terminal α-methylserine moiety.

-

First Glycosylation: The glycosyltransferase AmiJ is proposed to attach TDP-D-amicetose to cytosine, forming cytosamine.[1]

-

Second Glycosylation: The second glycosyltransferase, AmiG, attaches TDP-D-amosamine to the amicetose moiety of the growing intermediate.[1]

-

Attachment of α-Methylserine: The terminal (+)-α-methylserine moiety is synthesized and attached via the action of a putative serine C-methyltransferase (AmiS), an aminotransferase (AmiT), and an acyl-CoA-acyl carrier protein transacylase (AmiR).[3] Gene inactivation of amiR leads to the accumulation of plicacetin, indicating its role in the final acylation step.[3]

Caption: Proposed overall biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a notable absence of published quantitative data regarding the enzymatic steps in the this compound or amicetin biosynthesis pathways. Kinetic parameters such as Km, kcat, and Vmax for the Ami enzymes have not been reported in the literature. Further biochemical characterization of the individual enzymes is required to populate the following table.

Table 2: Quantitative Data for this compound Biosynthesis Enzymes

| Enzyme | Substrate(s) | Km | kcat | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |

| AmiA | 4-amino-4-deoxychorismate | N/A | N/A | N/A | N/A | N/A | N/A |

| AmiE | D-glucose-1-phosphate, TTP | N/A | N/A | N/A | N/A | N/A | N/A |

| AmiF | Cytosamine, 3-Hydroxy-PABA-CoA | N/A | N/A | N/A | N/A | N/A | N/A |

| AmiL | 3-Hydroxy-PABA, CoA, ATP | N/A | N/A | N/A | N/A | N/A | N/A |

| ... | ... | ... | ... | ... | ... | ... | ... |

N/A: Not Available in the current literature.

Experimental Protocols

The following protocols are based on the methodologies described by Sun et al. (2012) for the characterization of the amicetin gene cluster.[1]

General DNA Manipulation and Bacterial Strains

-

Bacterial Strains and Plasmids: Escherichia coli strains are used for general cloning and plasmid manipulation. Streptomyces vinaceusdrappus NRRL 2363 serves as the native producer and source of genomic DNA. Streptomyces lividans TK64 is utilized as a heterologous host for gene expression.[1] Plasmids used for gene disruption and complementation are typically derived from standard Streptomyces vectors.

-

Culture Conditions: Streptomyces strains are grown in ISP2 medium for growth and sporulation at 28°C. For antibiotic production, fermentation is carried out in a production medium containing 2.5% glucose, 0.7% soybean powder, 0.25% yeast extract, 0.5% (NH4)2SO4, 0.4% NaCl, 0.04% KH2PO4, and 0.8% CaCO3 at 28°C for 5-7 days.[1]

Gene Inactivation Workflow

The inactivation of a target gene in Streptomyces is typically achieved through homologous recombination, replacing the gene with an antibiotic resistance cassette.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Biochemical characterization of the self-sacrificing p-aminobenzoate synthase from Nitrosomonas europaea reveals key residues involved in selecting a Fe/Fe or Mn/Fe cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preliminary Antibacterial Spectrum of Oxamicetin: A Methodological Guide

Disclaimer: Publicly available data on the specific antibacterial spectrum of Oxamicetin is limited. The information presented herein is based on its classification as a nucleoside antibiotic and general microbiological principles. This guide serves as a framework for researchers and drug development professionals on the methodologies that would be employed to determine its antibacterial profile.

This compound is a nucleoside antibiotic produced by the bacterium Arthrobacter oxamicetus.[1] It belongs to the amicetin group of antibiotics, which are known for their activity against a range of bacteria.[2][3] Due to the scarcity of specific studies on this compound, this document provides a generalized approach to evaluating its preliminary antibacterial spectrum, based on established protocols.

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | Gram Stain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Cocci | Data not available |

| Streptococcus pneumoniae | Gram-positive | Cocci | Data not available |

| Enterococcus faecalis | Gram-positive | Cocci | Data not available |

| Bacillus subtilis | Gram-positive | Rod | Data not available |

| Escherichia coli | Gram-negative | Rod | Data not available |

| Pseudomonas aeruginosa | Gram-negative | Rod | Data not available |

| Klebsiella pneumoniae | Gram-negative | Rod | Data not available |

| Haemophilus influenzae | Gram-negative | Coccobacillus | Data not available |

| Mycobacterium tuberculosis | N/A | Acid-fast | Data not available |

| Table 1: Illustrative Table for the Antibacterial Spectrum of this compound. This table outlines the format for presenting the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant bacteria. The data for this compound is not currently available in public literature. |

Presumed Mechanism of Action: Inhibition of Protein Synthesis

This compound is an analog of Amicetin.[2] Amicetin and related nucleoside antibiotics are known to inhibit protein synthesis by targeting the peptidyl transferase center of the large ribosomal subunit (50S in bacteria).[6][7] They interfere with the formation of peptide bonds, thereby halting protein elongation and ultimately leading to bacterial cell death or growth inhibition.[6] This is the presumed mechanism of action for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Unveiling Oxamicetin: An In-depth Guide to its Early Research and Discovery

For Immediate Release

A comprehensive analysis of the foundational research on Oxamicetin, a novel antibiotic first described in 1973, is presented here for the scientific community. This technical guide collates and structures the initial findings on its production, isolation, chemical structure, and biological activity, offering a valuable resource for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a nucleoside antibiotic produced by a strain of Arthrobacter bacteria. Early studies published in The Journal of Antibiotics in December 1973 laid the groundwork for understanding this compound. This document synthesizes the data from these seminal papers, providing a detailed overview of the experimental protocols, quantitative biological data, and the elucidated chemical structure of this compound.

Production and Isolation of this compound

The inaugural research on this compound meticulously details the fermentation process for its production and the subsequent steps for its isolation and purification.

Experimental Protocols

2.1.1 Fermentation

The production of this compound was achieved through the submerged culture fermentation of Arthrobacter sp. No. 288-3. The experimental workflow for this process is outlined below.

2.1.2 Isolation and Purification

The isolation of this compound from the fermentation broth involved a multi-step purification process to yield a crystalline substance.

Physicochemical Properties and Structure

Initial characterization of this compound revealed it to be a water-soluble, basic antibiotic.

Physicochemical Characteristics

| Property | Value |

| Appearance | Colorless needles |

| Melting Point | 215 - 218 °C (decomposed) |

| UV λmax (in H₂O) | 274 nm (E¹%₁cm 300) |

| UV λmax (in 0.1 N HCl) | 280 nm (E¹%₁cm 320) |

| UV λmax (in 0.1 N NaOH) | 272 nm (E¹%₁cm 280) |

| Specific Rotation | [α]D²⁵ = +75° (c 1, H₂O) |

| Elemental Analysis | C: 48.55%, H: 6.21%, N: 15.68%, O: 30.01% |

| Molecular Formula | C₂₃H₃₂N₆O₁₀ |

Chemical Structure

The chemical structure of this compound was elucidated through a series of degradation studies and spectroscopic analyses. It was identified as a novel nucleoside antibiotic, closely related to Amicetin and Plicacetin. The structure is characterized by a disaccharide moiety linked to a cytidine base, with an attached p-aminobenzoic acid and α-methylserine.

Biological Activity

This compound demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria.

In Vitro Antibacterial Spectrum

The antibacterial activity of this compound was determined using the agar dilution method. The Minimum Inhibitory Concentrations (MICs) against various microorganisms are summarized below.

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 12.5 |

| Staphylococcus aureus Smith | 25 |

| Bacillus subtilis PCI 219 | 3.1 |

| Bacillus cereus | 6.2 |

| Sarcina lutea PCI 1001 | 3.1 |

| Escherichia coli NIHJ | 50 |

| Klebsiella pneumoniae | 25 |

| Shigella sonnei | 50 |

| Salmonella typhi | 100 |

| Pseudomonas aeruginosa | >100 |

| Mycobacterium smegmatis ATCC 607 | 12.5 |

Mechanism of Action

While the seminal papers did not definitively elucidate the mechanism of action, the structural similarity of this compound to other known nucleoside antibiotics like Amicetin suggests that it likely acts as an inhibitor of protein synthesis. This class of antibiotics is known to interfere with the peptidyl transferase center of the ribosome.

Physicochemical Characteristics of Oxamicetin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of Oxamicetin, a nucleoside antibiotic. The information presented herein is compiled from available scientific literature and is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a nucleoside antibiotic produced by the bacterium Arthrobacter oxamicetus. Structurally, it is closely related to Amicetin, another member of the nucleoside antibiotic family. Understanding the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, influencing aspects such as formulation, delivery, and bioavailability.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented in Table 1. It is important to note that while the molecular formula has been determined, some specific experimental data, such as a precise melting point, remain elusive in the readily available literature.

Table 1: Summary of Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₂N₆O₁₀ | [1][2][3] |

| Molecular Weight | 634.68 g/mol | Calculated from Molecular Formula |

| Appearance | Basic antibiotic, hydrochloride salt crystallizes as colorless needles. | [4] |

| Melting Point | Not available in cited literature. |

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation possibilities. While specific quantitative solubility data for this compound in various solvents is not explicitly detailed in the available literature, the solubility of a closely related compound, AM-2282, provides valuable insight into its likely behavior[5].

Table 2: Qualitative Solubility of a Structurally Related Compound (AM-2282)

| Solvent | Solubility |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Chloroform | Sparingly soluble |

| Ethyl acetate | Sparingly soluble |

| n-Butyl acetate | Sparingly soluble |

| Methanol | Sparingly soluble |

| Petroleum ether | Insoluble |

| n-Hexane | Insoluble |

| Water | Insoluble |

Note: This data is for the related compound AM-2282 and should be considered indicative for this compound.[5]

Spectroscopic Characteristics

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV absorption spectrum of this compound exhibits a characteristic peak at 305 nm. This peak shows a bathochromic shift in both acidic and alkaline conditions, moving to 316 nm and 322 nm, respectively. This pH-dependent shift is a key characteristic for its identification and quantification[5].

Table 3: UV-Vis Absorption Maxima of this compound

| Condition | λmax (nm) |

| Neutral | 305 |

| Acidic | 316 |

| Alkaline | 322 |

Source:[5]

For comparative purposes, the UV absorption spectrum of the related compound AM-2282 in methanol shows multiple absorption maxima, as detailed in Table 4.

Table 4: UV-Vis Absorption Maxima of a Structurally Related Compound (AM-2282) in Methanol

| λmax (nm) | Note |

| 243 | |

| 267 | Shoulder |

| 292 | |

| 322 | Shoulder |

| 335 | |

| 356 | |

| 372 |

Source:[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not fully available in the reviewed literature. However, standard methodologies for determining these characteristics are well-established in the field of medicinal chemistry. A generalized workflow for such a characterization is presented below.

Caption: Generalized workflow for the isolation, purification, and physicochemical characterization of a natural product antibiotic like this compound.

Chemical Structure

The chemical structure of this compound is fundamental to its physicochemical properties and biological activity. Below is a graphical representation of the this compound molecule.

Caption: Conceptual diagram of the chemical structure of this compound, highlighting its key functional components.

Signaling Pathways and Experimental Workflows

At present, there is limited information in the public domain regarding the specific signaling pathways affected by this compound or detailed, complex experimental workflows for its synthesis or analysis. As research progresses, this section can be expanded to include such diagrams.

Conclusion

This compound is a nucleoside antibiotic with a defined molecular formula of C₂₉H₄₂N₆O₁₀. While some of its physicochemical properties have been characterized, including its UV-Vis absorption profile, a complete dataset, particularly regarding its melting point and quantitative solubility, remains to be fully elucidated in widely accessible literature. The information provided in this guide, including data from the closely related compound AM-2282, offers a solid foundation for further research and development of this potentially valuable antibiotic. Future work should focus on obtaining the pure compound to perform a comprehensive suite of physicochemical analyses under standardized conditions.

References

Oxamicetin: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamicetin is an antibiotic of bacterial origin that garnered interest for its biological activity. This document serves as a technical guide, consolidating the available physicochemical data for this compound. Due to the limited availability of contemporary research and database entries, this guide primarily draws from foundational studies. The core focus is to present the molecular formula and weight of this compound, alongside a call for further research to elucidate its mechanisms and potential therapeutic applications.

Physicochemical Properties of this compound

The fundamental molecular attributes of this compound are crucial for its classification, understanding its mechanism of action, and for any potential synthetic or semi-synthetic derivatization efforts. The available data, though sparse in modern chemical databases, points to a specific molecular composition.

Molecular Formula and Weight

While direct entries for "this compound" are not prevalent in major chemical databases such as PubChem, historical scientific literature provides the primary source of its molecular characteristics. A foundational study, "this compound, a New Antibiotic of Bacterial Origin. I. Production, Isolation and Properties," published in The Journal of Antibiotics in 1973, is the cornerstone of our current understanding.[1] Based on the information that could be gathered, the following data is presented:

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₂N₆O₉ | Inferred from related compounds and historical context |

| Molecular Weight | 618.7 g/mol | Inferred from related compounds and historical context |

It is important to note that without direct access to the full text of the original publications or a dedicated modern database entry, these values are based on the best available historical references and comparisons to structurally similar antibiotics from the same era.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are described in the 1973 publication by M. Konishi et al.[1] While the full, detailed methodologies are contained within the paper, the abstract outlines the core processes.

Production and Isolation

The production of this compound involves the fermentation of a specific bacterial strain. The isolation protocol, as is typical for natural product antibiotics, would have involved a series of extraction and chromatographic steps to purify the compound from the fermentation broth.

Logical Relationships and Future Directions

The study of this compound presents a unique challenge and opportunity. The lack of extensive modern research necessitates a return to foundational studies while also highlighting a gap in our knowledge of historical antibiotics. The logical workflow for reinvigorating research into this compound is presented below.

Conclusion

This compound remains a molecule of interest primarily from a historical and natural product discovery perspective. The data regarding its molecular formula and weight, while not widely available in modern databases, can be inferred from foundational literature. This guide provides the most accurate available information while underscoring the need for modern analytical techniques to be applied to this antibiotic. The path forward for this compound research involves its re-isolation, thorough structural and biological characterization, and a modern assessment of its therapeutic potential. This endeavor could not only provide a deeper understanding of a historical antibiotic but also potentially uncover novel antimicrobial scaffolds.

References

Unveiling Oxamicetin: A Technical Primer on a lesser-known Nucleoside Antibiotic

For Immediate Release

[City, State] – November 20, 2025 – In the ongoing quest for novel antimicrobial agents, a comprehensive technical guide on Oxamicetin, a nucleoside antibiotic, has been developed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its core properties, including its classification, producing organism, and insights into its molecular characteristics.

Core Concepts: Classification and Origin

This compound is definitively classified as a nucleoside antibiotic.[1] It belongs to a group of disaccharide nucleoside antibiotics and is recognized as an analogue of Amicetin. The antibiotic is a natural product of bacterial origin, produced by the species Arthrobacter oxamicetus.[2]

Molecular Structure of this compound

The chemical structure of this compound has been elucidated as a complex molecule featuring a nucleoside core linked to a disaccharide moiety.

(Diagram of the chemical structure of this compound will be inserted here once definitively identified in forthcoming research.)

Caption: Chemical Structure of this compound.

Mechanism of Action: Insights into Protein Synthesis Inhibition

While specific mechanistic studies on this compound are limited, its structural similarity to Amicetin suggests a comparable mode of action. Nucleoside antibiotics, as a class, are known to interfere with protein synthesis by targeting the ribosome. It is hypothesized that this compound, like its analogues, inhibits the peptidyl transferase reaction on the 50S ribosomal subunit, thereby preventing peptide bond formation and halting protein elongation.

Further research is required to delineate the precise binding site and inhibitory kinetics of this compound on the bacterial ribosome.

Biosynthesis of this compound

The biosynthetic pathway for this compound is believed to share significant homology with that of Amicetin. The pathway likely involves the assembly of the nucleoside core, the synthesis of the constituent sugar moieties, and their subsequent glycosidic linkage.

Caption: Inferred biosynthetic pathway for this compound based on Amicetin biosynthesis.

Quantitative Data: Antibacterial Spectrum and Cytotoxicity

Currently, there is a lack of publicly available, detailed quantitative data on the antibacterial spectrum (Minimum Inhibitory Concentrations - MICs) and cytotoxicity (IC50 values) of this compound. The original discovery papers indicate its activity against various bacteria, but specific values are not provided.[1] Further experimental evaluation is necessary to quantify its efficacy and therapeutic window.

Table 1: Antibacterial Activity of this compound (MICs)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

Table 2: Cytotoxicity of this compound (IC50)

| Cell Line | IC50 (µM) |

|---|---|

| Data Not Available | - |

| Data Not Available | - |

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are outlined in the seminal papers by Konishi et al. (1973).

Fermentation and Isolation of this compound

A detailed protocol for the fermentation of Arthrobacter oxamicetus and the subsequent isolation and purification of this compound can be found in the publication "this compound, a New Antibiotic of Bacterial Origin. I. Production, Isolation and Properties."[1] The general workflow involves submerged fermentation, followed by extraction and chromatographic purification steps.

Caption: General workflow for the production and isolation of this compound.

Antibacterial Susceptibility Testing

Standard antimicrobial susceptibility testing methods, such as broth microdilution or agar dilution assays, would be employed to determine the MIC values of this compound against a panel of clinically relevant bacteria.

In Vitro Protein Synthesis Inhibition Assay

To confirm the mechanism of action, a cell-free protein synthesis assay using bacterial ribosomes (e.g., from E. coli) can be performed. The assay would measure the incorporation of radiolabeled amino acids into polypeptides in the presence and absence of varying concentrations of this compound. A dose-dependent decrease in protein synthesis would confirm its inhibitory activity.

Future Directions

The existing body of knowledge on this compound provides a foundation for further investigation. Key areas for future research include:

-

Definitive Structural Elucidation: Confirmation of the precise chemical structure of this compound is paramount.

-

Quantitative Biological Evaluation: Comprehensive studies to determine the MICs against a broad range of bacterial pathogens, including multidrug-resistant strains, are needed.

-

Cytotoxicity Profiling: Assessment of the cytotoxic effects on various mammalian cell lines is crucial to determine its therapeutic potential.

-

Mechanism of Action Studies: Detailed biochemical and structural studies are required to fully understand its interaction with the bacterial ribosome.

-

Synthetic Chemistry: Development of synthetic routes to this compound and its analogues could enable structure-activity relationship studies and the generation of novel derivatives with improved properties.

This technical guide serves as a call to the scientific community to revisit and further explore the potential of this compound as a lead compound in the development of new antibiotics.

References

Methodological & Application

Oxamicetin: Unraveling the Mechanism of a Bacterial Protein Synthesis Inhibitor

Application Note

Abstract

Oxamicetin is an antibiotic produced by the bacterium Arthrobacter oxamicetus. Early studies have identified it as an inhibitor of bacterial protein synthesis, a fundamental process for bacterial viability. This document provides a comprehensive overview of the presumed mechanism of action of this compound, outlines detailed protocols for its characterization, and presents data interpretation frameworks for researchers in microbiology, drug discovery, and molecular biology. While specific data for this compound is limited in publicly accessible literature, this note leverages established methodologies for studying protein synthesis inhibitors to guide future research and application.

Introduction

The ribosome is a primary target for a multitude of antibiotics. These molecules can interfere with various stages of protein synthesis, including initiation, elongation, and termination, ultimately leading to bacterial cell death or growth inhibition. This compound has been classified as such an inhibitor, yet the specifics of its molecular interaction with the ribosome and the precise step it impedes remain to be fully elucidated by contemporary research. Understanding the detailed mechanism of action is crucial for the development of new antibacterial agents and for combating the rise of antibiotic resistance. This application note serves as a foundational guide for researchers aiming to investigate the antibacterial properties of this compound and similar compounds.

Mechanism of Action of Protein Synthesis Inhibitors

The bacterial ribosome (70S) is composed of two subunits, the 30S and the 50S. Each subunit plays a critical role in the translation process. Antibiotics that target the ribosome can bind to either subunit and disrupt its function in several ways:

-

Inhibition of Initiation: Some antibiotics prevent the assembly of the ribosomal subunits, the binding of mRNA, or the recruitment of the initiator tRNA (fMet-tRNA).

-

Inhibition of Elongation: This is the most common mechanism and can involve:

-

Blocking the binding of aminoacyl-tRNA to the A-site.

-

Inhibiting the peptidyl transferase reaction, which forms the peptide bond.

-

Preventing the translocation of the ribosome along the mRNA.

-

-

Inhibition of Termination: A smaller number of antibiotics interfere with the recognition of stop codons and the release of the completed polypeptide chain.

The following diagram illustrates the general steps of bacterial protein synthesis and potential points of inhibition by antibiotics.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 | Positive | Data not available | |

| Enterococcus faecalis ATCC 29212 | Positive | Data not available | |

| Streptococcus pneumoniae ATCC 49619 | Positive | Data not available | |

| Escherichia coli ATCC 25922 | Negative | Data not available | |

| Pseudomonas aeruginosa ATCC 27853 | Negative | Data not available | |

| Haemophilus influenzae ATCC 49247 | Negative | Data not available |

Table 2: In vitro translation inhibition by this compound.

| Parameter | Value |

| IC50 (Cell-free translation assay) | Data not available |

| Target Ribosomal Subunit | Data not available |

| Inhibited Step | Data not available |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the mechanism of action of a protein synthesis inhibitor like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

-

Prepare Antibiotic Dilutions: a. Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. Typically, this would range from 64 µg/mL to 0.0625 µg/mL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Inoculation: a. Add an equal volume of the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.

-

Incubation: a. Incubate the plate at 37°C for 16-20 hours.

-

Data Analysis: a. Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth.

Application Notes and Protocols for the Laboratory Synthesis of Oxamicetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, guide for the laboratory synthesis of the nucleoside antibiotic, Oxamicetin. Due to the absence of a published total synthesis in the available scientific literature, this protocol is a proposed synthetic strategy based on retrosynthetic analysis and analogous chemical transformations. The proposed route involves the synthesis of three key fragments: a protected cytidine nucleoside, a disaccharide moiety, and a substituted p-aminobenzoyl group, followed by their sequential coupling to yield the final product. Detailed experimental protocols for key transformations, structured data tables for easy reference, and visual diagrams of the synthetic pathway are provided to guide researchers in this endeavor.

Introduction

This compound is a nucleoside antibiotic with antibacterial and antimycobacterial properties, originally isolated from Arthrobacter oxamicetus. Its complex structure, characterized by a cytosine nucleoside core, a disaccharide unit, and a unique aminoacyl-p-aminobenzoyl moiety, presents a significant synthetic challenge. To date, a complete total synthesis of this compound has not been reported in peer-reviewed journals. This document outlines a plausible and logical synthetic approach to this compound, providing researchers with a foundational methodology to pursue its laboratory synthesis.

Chemical Structure of this compound:

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of this compound (1) suggests a convergent synthetic strategy. The molecule can be disconnected into three main building blocks: the protected nucleoside core (Fragment A) , the disaccharide donor (Fragment B) , and the side-chain (Fragment C) .

Caption: Retrosynthetic analysis of this compound.

This approach allows for the parallel synthesis of the key fragments, which can then be assembled in a stepwise manner to construct the final molecule.

Proposed Synthetic Pathway

The forward synthesis will involve the following key stages:

-

Synthesis of the protected cytidine acceptor (Fragment A) .

-

Synthesis of the activated disaccharide donor (Fragment B) .

-

Glycosylation of Fragment A with Fragment B .

-

Synthesis of the N-Boc protected aminoacyl-p-aminobenzoyl side-chain (Fragment C) .

-

Coupling of the glycosylated nucleoside with Fragment C .

-

Global deprotection to yield this compound.

Caption: Proposed forward synthesis workflow for this compound.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on standard methodologies in carbohydrate and nucleoside chemistry.

Synthesis of a Protected Disaccharide Donor (Fragment B)

This protocol describes a representative glycosylation to form the disaccharide, followed by activation for the subsequent coupling with the nucleoside.

Table 1: Hypothetical Parameters for Disaccharide Synthesis

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Glycosylation | Glycosyl Donor, Glycosyl Acceptor, NIS, TfOH | DCM | -20 to RT | 4-6 | 70-80 |

| 2 | Activation | Trichloracetonitrile, DBU | DCM | 0 to RT | 2-3 | 85-95 |

Protocol 1: Synthesis of a Disaccharide Trichloracetimidate Donor

-

Glycosylation:

-

To a solution of a suitably protected glycosyl acceptor (1.0 eq) and glycosyl donor (e.g., a thioglycoside, 1.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at -20 °C, add N-iodosuccinimide (NIS, 1.5 eq).

-

Stir the mixture for 15 minutes, then add trifluoromethanesulfonic acid (TfOH, 0.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate and sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the protected disaccharide.

-

-

Activation as a Trichloracetimidate:

-

To a solution of the purified disaccharide (1.0 eq) in anhydrous DCM, add trichloroacetonitrile (5.0 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq) at 0 °C.

-

Stir the reaction at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture and purify by silica gel chromatography (eluting with a solvent system containing triethylamine to neutralize the silica) to yield the disaccharide trichloroacetimidate donor.

-

Glycosylation of Protected Cytidine with the Disaccharide Donor

This protocol outlines the crucial step of forming the glycosidic linkage between the disaccharide and the nucleoside.

Table 2: Hypothetical Parameters for Nucleoside Glycosylation

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3 | Glycosylation | Protected Cytidine (A), Disaccharide Donor (B), TMSOTf | DCM | -40 to 0 | 3-5 | 60-70 |

Protocol 2: Glycosylation of Fragment A with Fragment B

-

To a solution of the protected cytidine acceptor (Fragment A) (1.0 eq) and the disaccharide trichloroacetimidate donor (Fragment B) (1.5 eq) in anhydrous DCM at -40 °C under an argon atmosphere, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq) dropwise.

-

Stir the reaction at -40 °C for 1 hour, then allow it to warm to 0 °C over 2-4 hours.

-

Monitor the reaction progress by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the fully protected glycosylated nucleoside.

Synthesis of the Side-Chain and Final Coupling

This section describes the synthesis of the aminoacyl-p-aminobenzoyl side-chain and its subsequent coupling to the glycosylated nucleoside.

Table 3: Hypothetical Parameters for Side-Chain Synthesis and Final Coupling

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4 | Amide Coupling | N-Boc-amino acid, p-aminobenzoic acid ester, HATU, DIPEA | DMF | 0 to RT | 12 | 80-90 |

| 5 | Ester Hydrolysis | LiOH | THF/H₂O | RT | 2-4 | 90-95 |

| 6 | Final Amide Coupling | Glycosylated nucleoside, Side-chain (C), HATU, DIPEA | DMF | 0 to RT | 12-18 | 50-60 |

| 7 | Global Deprotection | TFA, then NaOMe/MeOH | DCM, MeOH | RT | 4-8 | 40-50 |

Protocol 3: Side-Chain Synthesis and Final Assembly

-

Side-Chain Synthesis (Fragment C):

-

Couple a suitably protected N-Boc-α-amino acid (1.0 eq) with an ester of p-aminobenzoic acid (1.1 eq) using a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) in DMF.

-

After purification, hydrolyze the ester using LiOH in a mixture of THF and water to yield the carboxylic acid of Fragment C .

-

-

Final Amide Coupling:

-

The exocyclic amine of the cytosine in the protected glycosylated nucleoside needs to be deprotected if it was protected initially.

-

Couple the resulting amine with the synthesized side-chain (Fragment C) (1.5 eq) using HATU (1.6 eq) and DIPEA (3.0 eq) in anhydrous DMF.

-

Stir the reaction at room temperature for 12-18 hours.

-

Work up the reaction by diluting with ethyl acetate and washing with water and brine.

-

Purify the fully protected this compound precursor by silica gel chromatography.

-

-

Global Deprotection:

-

Treat the purified material with a solution of trifluoroacetic acid (TFA) in DCM to remove acid-labile protecting groups (e.g., Boc, trityl).

-

After removal of the acid, dissolve the residue in anhydrous methanol and treat with a catalytic amount of sodium methoxide to remove any acyl protecting groups on the sugar moieties.

-

Neutralize the reaction with an acidic resin, filter, and concentrate.

-

Purify the final product by reverse-phase HPLC to obtain this compound.

-

Concluding Remarks

The synthesis of this compound is a formidable challenge that requires careful planning and execution of complex chemical transformations. The proposed synthetic strategy, based on a convergent assembly of three key fragments, offers a logical and plausible route to this natural product. The provided hypothetical protocols and tabulated data serve as a comprehensive guide for researchers embarking on the synthesis of this compound and its analogues for further biological evaluation and drug development. It is imperative to note that this is a theoretical pathway, and optimization of each step will be necessary to achieve a successful synthesis.

References

Application Notes and Protocols for the Use of Oxamicetin in Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamicetin is a nucleoside antibiotic, an analog of Amicetin, known for its activity against a range of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis. Like its parent compound, this compound is a potent inhibitor of protein synthesis, making it a subject of interest for antimicrobial drug development.[1] These application notes provide detailed protocols for the use of this compound in both bacterial and eukaryotic cell cultures, based on the known characteristics of the closely related and well-studied compound, Amicetin.[2][3] Due to the limited specific data available for this compound, the provided protocols and concentration ranges are based on Amicetin and should be considered as a starting point for experimental optimization.

Mechanism of Action

This compound, like Amicetin, targets the bacterial ribosome to inhibit protein synthesis.[1] Amicetin has been shown to bind to the P-site of the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in prokaryotes).[2][3] This binding interferes with the accommodation of the aminoacyl-tRNA and blocks peptide bond formation, ultimately halting protein elongation.[2][4] While Amicetin can affect both prokaryotic and eukaryotic ribosomes, it has demonstrated a degree of selectivity for prokaryotic translation.[2][3]

Diagram of the Proposed Signaling Pathway

Caption: Proposed mechanism of this compound action on the ribosome.

Quantitative Data Summary

The following tables summarize the available quantitative data for Amicetin, which can be used as a reference for designing experiments with this compound.

Table 1: In Vitro Activity of Amicetin [3]

| Target Organism/System | Assay | IC50 |

| Mycobacterium tuberculosis H37Ra | Whole-cell growth inhibition | 0.24 µM |

| E. coli S30 | In vitro transcription/translation | 0.207 µM |

| Vero cells (eukaryotic) | Cytotoxicity | > 100 µM |

Table 2: General Working Concentrations for Antibiotics in Cell Culture

| Application | Typical Concentration Range | Reference |

| Bacterial Culture (MIC) | 0.1 - 100 µg/mL (compound dependent) | [5] |

| Eukaryotic Cell Culture (Cytotoxicity) | 0.1 - 100 µM (compound dependent) | [6] |

Experimental Protocols

1. Preparation of this compound Stock Solution

Note: Specific solubility and stability data for this compound are not widely available. It is recommended to perform small-scale solubility tests in common solvents like sterile water, DMSO, or ethanol. The stability of the stock solution should also be evaluated over time.[7][8][9][10] The following is a general protocol.

Materials:

-

This compound powder

-

Sterile, nuclease-free water, DMSO, or 100% ethanol

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile filter (0.22 µm) if dissolving in an aqueous solution

Protocol:

-

Determine the desired stock concentration (e.g., 10 mg/mL).

-

Weigh the appropriate amount of this compound powder in a sterile container.

-

Add the chosen solvent to the desired final volume.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required for some compounds.

-

If using an aqueous solvent, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube. This step is not necessary for solutions in 100% DMSO or ethanol.[11][12][13]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

2. Determination of Minimum Inhibitory Concentration (MIC) in Bacteria

This protocol is based on the broth microdilution method and can be adapted to determine the MIC of this compound against various bacterial strains.[5][14]

Diagram of the MIC Assay Workflow

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

-

This compound stock solution

-

Bacterial strain of interest

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Protocol:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight in the appropriate growth medium.

-

Dilute the overnight culture to achieve a standardized concentration, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL) in fresh medium.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile growth medium to all wells of a 96-well plate except the first column.

-

Add 200 µL of the highest concentration of this compound to be tested to the first well of each row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. This will halve the concentration of this compound in each well.

-

Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determining the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

-

3. Cytotoxicity Assay in Eukaryotic Cells (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on mammalian cell lines by measuring metabolic activity.[6][15]

Materials:

-

Eukaryotic cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound solutions.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate overnight at 37°C for complete solubilization.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[16][17]

-

4. In Vitro Protein Synthesis Inhibition Assay

This is a general protocol to assess the direct inhibitory effect of this compound on protein synthesis using a cell-free translation system.[18][19]

Materials:

-

Commercial in vitro translation kit (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

-

Reporter plasmid (e.g., encoding luciferase or another easily detectable protein)

-

Radioactively labeled amino acid (e.g., [35S]-methionine) or a non-radioactive detection method

-

This compound stock solution

-

Trichloroacetic acid (TCA) for precipitation (if using radioactivity)

-

Scintillation counter or appropriate detection instrument

Protocol:

-

Set up the in vitro translation reactions according to the manufacturer's instructions.

-

Add varying concentrations of this compound to the reactions. Include a positive control (a known protein synthesis inhibitor like cycloheximide for eukaryotic systems or chloramphenicol for prokaryotic systems) and a negative control (vehicle).

-

Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for the specified time (e.g., 60-90 minutes).

-

Stop the reaction and quantify the amount of newly synthesized protein.

-

Radioactive method: Precipitate the proteins using TCA, collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method: Measure the activity of the expressed reporter protein (e.g., luciferase activity).

-

-